
2,2,2-Trifluoro-1-(9-anthryl)ethanol
概要
説明
2,2,2-Trifluoro-1-(9-anthryl)ethanol is a chemical compound with the molecular formula C16H11F3O. It is characterized by the presence of a trifluoromethyl group attached to an anthracene moiety via an ethanol linkage. This compound is known for its unique structural properties and has been utilized in various scientific research applications.
作用機序
Mode of Action
It is known that the compound’s trifluoromethyl group and 9-anthryl ring can significantly modify the acidity of the compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol typically involves the reaction of 9-anthraldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Step 1: 9-Anthraldehyde is dissolved in an appropriate solvent such as dichloromethane.
Step 2: Trifluoroethanol is added to the solution.
Step 3: A catalyst, such as p-toluenesulfonic acid, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions: 2,2,2-Trifluoro-1-(9-anthryl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide can be used in polar aprotic solvents.
Major Products:
Oxidation: 2,2,2-Trifluoro-1-(9-anthryl)ketone.
Reduction: 2,2,2-Trifluoro-1-(9-anthryl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(9-anthryl)ethanol has been extensively used in scientific research due to its unique properties:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis and as a reagent in fluorination reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in fluorescence spectroscopy.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
類似化合物との比較
- 2,2,2-Trifluoro-1-(9-anthryl)ethane
- 2,2,2-Trifluoro-1-(9-anthryl)ketone
- 2,2,2-Trifluoro-1-(9-anthryl)methanol
Comparison: 2,2,2-Trifluoro-1-(9-anthryl)ethanol is unique due to the presence of both the trifluoromethyl group and the anthracene moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity. Compared to its analogs, this compound exhibits enhanced fluorescence and better solubility in organic solvents, making it more versatile in various applications.
特性
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968284 | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(trifluoromethyl)anthracene-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRKLE'S ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,2-Trifluoro-1-(9-anthryl)ethanol differentiate between enantiomers?
A1: TFAE acts as a chiral solvating agent (CSA). It forms transient diastereomeric complexes with chiral analytes, leading to distinct NMR signals for each enantiomer. [, , ] This differentiation arises from differences in the spatial arrangement of atoms in the complexes, influencing their magnetic environments. []
Q2: What types of intermolecular interactions contribute to TFAE's chiral recognition ability?
A2: Research suggests a primary interaction involving hydroxyl-hydroxyl hydrogen bonding between TFAE and the analyte. [] Additionally, secondary interactions, such as those between the benzylic hydrogen of TFAE and carbonyl or oxygen atoms in the analyte, might contribute. [] Studies also highlight the significance of π-facial hydrogen bonding, where the hydroxyl group of TFAE interacts with the electron-rich π-system of its anthracene ring. [, ] This unique interaction is thought to be crucial for chiral recognition. []
Q3: Can you provide examples of compounds whose enantiomeric excess has been determined using TFAE?
A3: TFAE has been successfully used to determine the enantiomeric excess of various compounds including: * Mexiletine (a cardiac antiarrhythmic drug) []* γ-lactones []* Methamphetamine, ephedrine, and pseudoephedrine []* Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone []* N-(3,5-dinitrobenzoyl)-alpha-phenylglycine []
Q4: How does the chiral recognition ability of TFAE translate to applications beyond NMR spectroscopy?
A4: The principles governing TFAE's chiral discrimination in NMR also underpin its use in developing chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). [, , , ] These CSPs enable the separation of enantiomers based on their differential interactions with the immobilized TFAE. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula is C16H11F3O, and the molecular weight is 292.25 g/mol.
Q6: What spectroscopic techniques are useful for characterizing this compound?
A6: Various spectroscopic methods are valuable:* NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and studying chiral interactions. [, , , , , , ]* Fluorescence Spectroscopy: Studies have utilized the fluorescent properties of TFAE's anthracene moiety to probe its interactions with DNA and other molecules. [, ]
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational studies using molecular mechanics and PM3 semi-empirical methods have provided insights into TFAE's conformational preferences and the nature of its π-facial hydrogen bonding. [, , ] These studies contribute to understanding its chiral recognition mechanism. [, ]
Q8: What structural modifications of this compound have been explored?
A8: Research has investigated the synthesis and application of TFAE derivatives, including: * Perdeuterated TFAE: This derivative, lacking interfering 1H NMR signals, enhances chiral recognition experiments. [, ]* Halogenated Analogs: Replacing the trifluoromethyl group with other halogens (e.g., pentafluoropropyl) has been explored to understand its effect on chiral solvating properties. []
Q9: Has this compound been used in the context of drug development?
A9: While TFAE itself isn't a drug candidate in the presented research, it plays a crucial role in studying chiral drugs. For instance, it has been employed to determine the absolute configuration of pisolithin B, an antifungal agent. [] Furthermore, its ability to separate enantiomers is invaluable for studying the biological activity of chiral drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


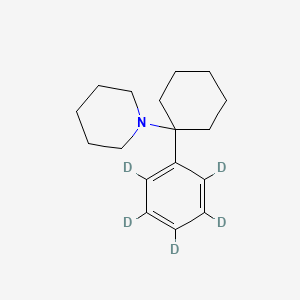
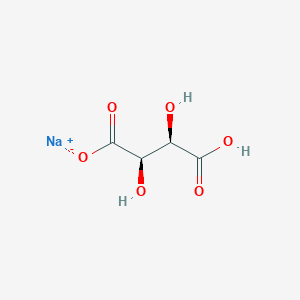
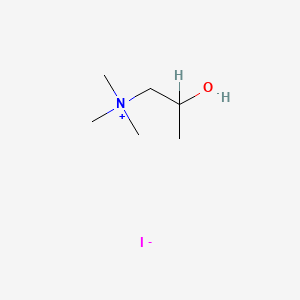
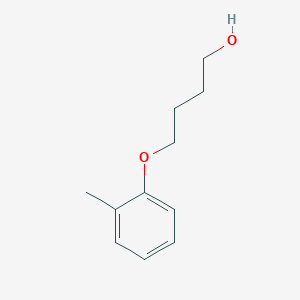
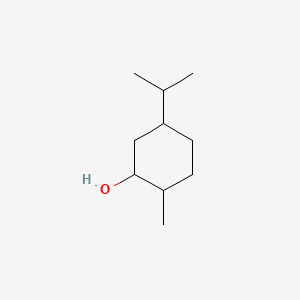

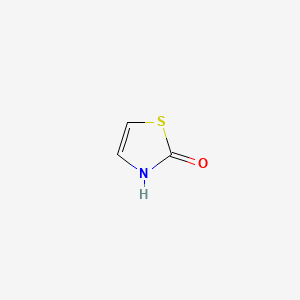

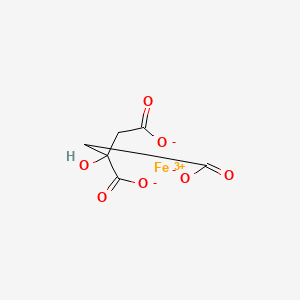
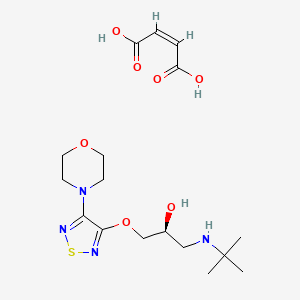
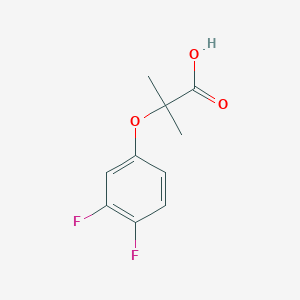
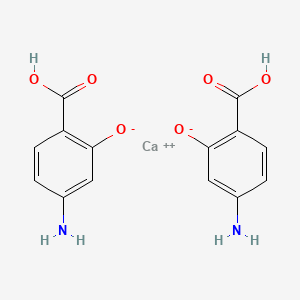
![Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-](/img/structure/B3427613.png)

